3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine is a chemical compound that belongs to the class of indazoles, which are five-membered heterocyclic compounds containing nitrogen. The presence of a bromine atom and an oxane (tetrahydrofuran) moiety in its structure contributes to its unique chemical properties and potential biological activities.
This compound is typically synthesized in laboratory settings and may be derived from various precursors through organic synthesis methods. It is not commonly found in nature but can be produced for research purposes.
3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine can be classified as:
The synthesis of 3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine can involve several steps, typically starting from commercially available indazole derivatives.
General Synthetic Route:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine includes:
The molecular formula can be represented as CHBrNO. The compound's molecular weight is approximately 270.11 g/mol.
3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine may participate in various chemical reactions, including:
Reactions should be conducted under controlled conditions to prevent side reactions and ensure selectivity toward desired products.
The mechanism of action for 3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine is not fully characterized but may involve interactions with biological targets such as enzymes or receptors due to its structural features.
Potential mechanisms could include:
3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine is expected to have:
Key chemical properties include:
Relevant data such as melting point, boiling point, and spectral data (NMR, IR) would typically be determined experimentally during characterization.
3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine has potential applications in:
Indazole derivatives constitute a privileged scaffold in oncology drug discovery due to their capacity for mimicking purine interactions within kinase ATP-binding pockets. The planar, aromatic indazole nucleus facilitates π-π stacking with hydrophobic residues, while its hydrogen bonding capabilities (N1-H and N2 atoms) enable critical interactions with kinase hinge regions [2]. 3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine exemplifies this molecular recognition strategy, where the electron-withdrawing bromine atom at C3 modulates electron density to enhance binding specificity. The C5-amino group provides a synthetic handle for derivatization, enabling structure-activity relationship (SAR) optimization toward diverse kinase targets including CDK2, FLT3, and VEGFR2 [2] [8].
Recent studies demonstrate that indazole-based inhibitors exhibit superior target selectivity profiles compared to other azole heterocycles. For instance, spirooxindole derivatives incorporating the indazole motif show enhanced apoptosis induction in breast cancer models through dual inhibition of MDM2-p53 interactions and kinase modulation [2]. The versatility of the indazole core is further evidenced by its presence in clinical-stage inhibitors like axitinib (VEGFR inhibitor), underscoring its pharmacological relevance. Modifications at the N1 position—particularly with bulky substituents like the oxan-2-yl group—reduce metabolic deactivation while preserving target engagement, a key advancement in overcoming resistance mechanisms [2] [6].
Table 1: Kinase Inhibition Profiles of Representative Indazole Derivatives
Compound Structural Features | Primary Kinase Targets | Cellular Efficacy (IC₅₀) | Key Structural Advantages |
---|---|---|---|
3-Alkenyl oxindoles | CDK2/FLT3 | 0.18–1.7 µM | Enhanced hinge region H-bonding |
Spirooxindoles | MDM2-p53/CDK4 | 0.32–2.1 µM | 3D topology for allosteric binding |
3-Substituted indazoles (e.g., 3-Bromo-1-(oxan-2-yl)) | VEGFR2/Akt | 0.45–3.8 µM | Bromine-induced hydrophobic pocket filling |
Hydrazone-linked indazoles | RET kinase | <1 µM | Tautomerization for adaptive binding |
The oxan-2-yl (tetrahydropyranyl, THP) group at N1 serves as a bifunctional modifier that concurrently enhances metabolic stability and membrane permeability. This saturated oxygen heterocycle reduces crystallinity and improves solubility, as evidenced by the compound’s measured logP of 2.1–2.5—a value optimized for passive cellular uptake [1] [7]. The THP moiety’s conformational flexibility enables adaptive binding in kinase active sites while shielding the indazole N2 atom from oxidative metabolism. Crucially, this protection extends plasma half-life by 3.7-fold compared to N1-unsubstituted analogs in pharmacokinetic studies [7].
Biopharmaceutical advantages of the THP group include:
Table 2: Physicochemical Properties of 3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine
Property | Value | Method/Reference | Bioavailability Relevance |
---|---|---|---|
Molecular Weight | 296.17 g/mol | HRMS [1] | Rule-of-Five compliance |
LogP | 2.42 ± 0.15 | Calculated (XLogP3) [6] | Optimal membrane permeation |
Hydrogen Bond Acceptors | 4 | Lipinski analysis [1] | Solubility and target engagement |
Hydrogen Bond Donors | 1 (C5-NH₂) | [3] | Reduced efflux transporter binding |
Rotatable Bonds | 2 (THP ring bonds) | [7] | Conformational flexibility for binding |
Polar Surface Area | 54.7 Ų | Computational [6] | Enhanced blood-brain barrier penetration |
Position-specific bromination of the indazole scaffold induces targeted electronic and steric effects that optimize kinase binding. At C3, the bromine atom’s halogen bonding capability (σ-hole formation) mediates interactions with backbone carbonyl oxygens (e.g., Glu883 in EGFR, Leu840 in CDK2) that are unattainable with smaller halogens [2] [8]. Quantum mechanical calculations confirm a 2.3 kcal/mol stabilization energy from Br···O=C bonds in VEGFR2 complexes, directly correlating with IC₅₀ improvements from 8.2 µM (3-H analog) to 0.45 µM in isogenic comparisons [8]. The C3 bromine’s ortho-positioning relative to the indazole N2 further rigidifies the scaffold, pre-organizing it for optimal hydrophobic pocket insertion.
Comparative SAR analyses reveal bromine’s unique advantages:
Table 3: Impact of Halogen Substitution on Kinase Inhibitor Efficacy
C3 Substituent | VEGFR2 Kᵢ (nM) | Akt1 IC₅₀ (µM) | Cellular Permeability (PAMPA, ×10⁻⁶ cm/s) | Metabolic Stability (t₁/₂, human microsomes) |
---|---|---|---|---|
Bromine | 450 | 0.83 | 12.1 | 37 min |
Chlorine | 1,890 | 2.15 | 9.8 | 28 min |
Hydrogen | >10,000 | 8.60 | 15.3 | 12 min |
Methyl | 5,200 | 5.91 | 14.9 | 18 min |
The bromine atom’s synergy with the C5-amino group creates a pharmacophore with bidirectional binding capabilities: the amino group forms hydrogen bonds with kinase hinge regions while the bromine engages in orthogonal halogen bonds. This dual interaction mode explains the 11.4-fold potency enhancement observed in 3-bromo-5-aminoindazoles over their 3-unsubstituted counterparts in β-catenin/Tcf protein-protein interaction inhibition, a critical pathway in colorectal carcinomas [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: